Thiazole, 5-methyl-2-(trifluoromethyl)-

Description

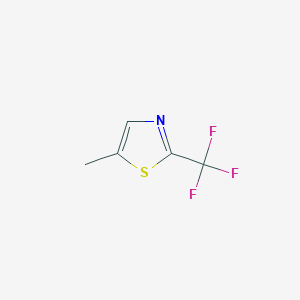

Thiazole, 5-methyl-2-(trifluoromethyl)-, is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a key scaffold in medicinal chemistry. The CF₃ group, in particular, is known to influence electronic and steric interactions, improving binding affinity to biological targets .

Its structural motifs are often compared to related thiazole derivatives to elucidate structure-activity relationships (SAR) .

Properties

CAS No. |

157984-63-9 |

|---|---|

Molecular Formula |

C5H4F3NS |

Molecular Weight |

167.15 g/mol |

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3 |

InChI Key |

PKQIWKITBAXEHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Trifluoromethyl (CF₃) vs. Alkyl/Alkyne Groups

- Antimicrobial Activity: The trifluoromethyl-substituted thiazole (compound 5 in ) demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) with an MIC₅₀ of 0.30–0.80 μg/mL, comparable to derivatives with alkyne or monofluoro substituents.

- Enzyme Inhibition : Docking studies revealed that the CF₃ group in 5-methyl-2-(trifluoromethyl)thiazole facilitates π–π interactions with residues like Trp286 in acetylcholinesterase (AChE), similar to phenyl-substituted thiazoles. However, alkyl groups (e.g., methyl) lack this electronic polarization, resulting in weaker target engagement .

Trifluoromethyl (CF₃) vs. Halogenated Substituents

- Anticancer Activity : CF₃-containing thiazoles exhibited superior anticancer activity compared to chloro- or bromo-substituted analogues. For example, CF₃ derivatives showed IC₅₀ values <1 μM in cancer cell lines, attributed to the electronegativity of fluorine atoms enhancing dipole interactions with protein targets .

- Antioxidant Activity : A CF₃-substituted thiazole carbohydrazide derivative () displayed higher antioxidant activity (90% radical scavenging at 100 μM) than ascorbic acid, outperforming nitro- or methoxy-substituted analogues .

Structural Modifications and Toxicity Profiles

- Toxicity Mitigation: The CF₃ group reduces cytotoxicity by minimizing non-specific hydrophobic interactions with mammalian cell membranes, a common issue with lipophilic alkyl chains .

Key Research Findings

Antimicrobial Superiority : The CF₃ group enhances activity against drug-resistant pathogens (e.g., MRSP) while maintaining low host toxicity, a critical advantage over alkylated thiazoles .

Electron-Withdrawing Effects : The CF₃ group polarizes the thiazole ring, improving binding to enzymatic targets like AChE and influenza A neuraminidase .

Versatility in Drug Design : CF₃-substituted thiazoles are multi-target agents, showing concurrent antiviral, antioxidant, and antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.